Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate is a chemical compound with significant relevance in medicinal chemistry. It is structurally related to carbidopa, an important drug used in the treatment of Parkinson's disease. This compound serves as an impurity in the synthesis of carbidopa and may have implications in drug formulation and efficacy.
The synthesis of methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate typically involves several steps:
This multi-step synthetic route requires careful control of reaction conditions to ensure high yield and purity of the final product .
Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate features a complex structure characterized by:
The structural representation can be summarized as follows:
Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate can participate in various chemical reactions typical for hydrazine derivatives:
These reactions highlight its versatility as a building block in organic synthesis and drug development .
The mechanism of action for methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate is primarily linked to its role as a precursor in the synthesis of carbidopa. Carbidopa inhibits aromatic L-amino acid decarboxylase, an enzyme that converts L-DOPA into dopamine in peripheral tissues, thereby increasing dopamine levels in the brain when used in conjunction with L-DOPA for Parkinson’s treatment.
This inhibition helps reduce side effects associated with L-DOPA therapy, such as nausea and cardiovascular complications .
Relevant data indicate that this compound exhibits a half-life of approximately 1.5 to 2 hours, suggesting moderate metabolic stability when utilized in biological systems .
Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate is primarily used in pharmaceutical research and development:
This compound belongs to the class of α-hydrazino acid esters and possesses a defined stereocenter. Its systematic IUPAC name is methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, reflecting its esterified carboxylic acid group, methyl substituent, chiral (S)-configuration, and dihydroxyphenyl (catechol) ring [3] [4]. The molecular formula is C₁₁H₁₆N₂O₄, corresponding to a molecular weight of 240.26 g/mol [1] [3] [4].
Table 1: Nomenclature and Identifiers of Methyl (2S)-3-(3,4-Dihydroxyphenyl)-2-Hydrazinyl-2-Methylpropanoate
Identifier Type | Value |
---|---|
Systematic Name | methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |
CAS Registry Number | 52514-63-3 |
Common Synonyms | Carbidopa Methyl Ester; Carbidopa EP Impurity E; Methyl (2S)-2-hydrazino-3-(3,4-dihydroxyphenyl)-2-methylpropionate |
Molecular Formula | C₁₁H₁₆N₂O₄ |
Molecular Weight | 240.26 g/mol |
SMILES | COC(=O)C@(NN)Cc1ccc(O)c(O)c1 |
InChI Key | IETYBXLXKYRFEN-NSHDSACASA-N |
Stereochemistry is critical to its function, as the (S)-configuration at the 2-position mirrors the active stereoisomer of its parent drug, carbidopa [5]. Common synonyms emphasize its relationship to carbidopa, such as Carbidopa Methyl Ester and Carbidopa EP Impurity E, reflecting its role as a recognized degradation product or synthetic intermediate in carbidopa production [1] [3] [4].
The development of this methyl ester derivative is intrinsically linked to the history of carbidopa (CAS 28860-95-9), an aromatic L-amino acid decarboxylase (AADC) inhibitor first synthesized in the 1960s [5]. Carbidopa itself was designed to address the rapid peripheral metabolism of L-DOPA (levodopa) in Parkinson’s disease therapy. However, challenges in carbidopa synthesis—particularly the instability of its hydrazine group and poor solubility—drove the need for protected intermediates. The methyl ester variant emerged as a strategically modified precursor that offered improved lipophilicity for organic reaction handling and reduced degradation susceptibility during synthesis [3] [8].
Early synthetic routes to carbidopa involved direct hydrazination of α-methylamino precursors, which faced yield limitations and purification difficulties. The introduction of the methyl ester group provided a solution by:
Industrial adoption accelerated as regulatory agencies (e.g., FDA, EMA) began requiring rigorous impurity profiling of active pharmaceutical ingredients (APIs). Consequently, the methyl ester was formally identified as "Carbidopa Impurity E" or "Carbidopa EP Impurity E" in pharmacopeial monographs, reflecting its potential presence in carbidopa batches due to incomplete ester hydrolysis or esterification of residual carbidopa [1] [3] [4].
Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate serves as the penultimate intermediate in the synthesis of carbidopa. Its conversion to carbidopa involves hydrolytic cleavage of the methyl ester group under acidic or basic conditions, yielding the active pharmaceutical ingredient (S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid (carbidopa) [5] [7]. This step is typically performed immediately prior to final purification to minimize decomposition of the hydrazine-containing product.
Table 2: Role of the Methyl Ester Intermediate in Carbidopa Synthesis
Function | Mechanism/Impact | Industrial Advantage |
---|---|---|
Carboxylate Protection | Masks carboxylic acid as methyl ester during synthesis | Prevents undesired salt formation or side reactions; simplifies purification |
Controlled Hydrolysis | Acid- or base-catalyzed ester cleavage | High-yield conversion to carbidopa under mild conditions |
Impurity Profiling | Monitored as "Carbidopa Impurity E" | Ensures compliance with pharmacopeial limits (e.g., EP <0.15%) |
Chiral Integrity Maintenance | Preserves (S)-configuration | Guarantees stereochemical purity of final API |
The intermediate’s significance extends beyond synthesis into analytical quality control. As Carbidopa Impurity E, it is a specified impurity in carbidopa monographs (European Pharmacopoeia, USP). Analytical methods (e.g., HPLC-UV) are validated to detect it at levels typically below 0.1–0.15% in carbidopa APIs [1] [3] [4]. This underscores the need for precise control during ester hydrolysis—incomplete reaction elevates Impurity E, while over-hydrolysis risks degradation.
The methyl ester’s physicochemical properties—including its logP value (~1.2) and stability under refrigeration (recommended storage: –18°C) [1] [3]—facilitate its handling in manufacturing. Commercial suppliers offer it as a high-purity "neat" solid (>95%) for use in both pharmaceutical production and as a reference standard for impurity testing [1] [3] [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0